7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Description
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (C₇H₆BrNO₂; MW: 216.03 g/mol) is a brominated heterocyclic compound featuring a fused dioxane and pyridine ring system. The bromine atom at position 7 enhances its reactivity, making it a versatile intermediate in medicinal chemistry and drug discovery . Key identifiers include CAS 95897-49-7, SMILES Brc1cnc2OCCOc2c1, and InChIKey PMNCDNRJLYPTDB-UHFFFAOYSA-N. It is commercially available as a solid and serves as a precursor for derivatives like carboxylic acids and aldehydes .
Properties
IUPAC Name |
7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-5-3-6-7(9-4-5)11-2-1-10-6/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNCDNRJLYPTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538030 | |
| Record name | 7-Bromo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95897-49-7 | |
| Record name | 7-Bromo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves the bromination of a precursor compound, such as 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency . The reaction is typically carried out in a batch or continuous flow reactor, with careful monitoring of reaction parameters to ensure optimal production .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Oxidized products include corresponding oxides and hydroxides.
Reduction Reactions: Reduced products include dihydro derivatives with altered chemical properties.
Scientific Research Applications
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxino-pyridine structure play a crucial role in its reactivity and binding affinity . The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
a. 7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- Structure : Chlorine replaces bromine at position 7; methyl group at position 8.
- Formula: C₈H₈ClNO₂; MW: 185.61 g/mol.
- Properties : Higher lipophilicity (predicted density: 1.327 g/cm³) and lower molecular weight compared to the bromo analog. Reduced polarity due to the methyl group, though chlorine is less electronegative than bromine .
- Applications: Potential for altered bioactivity due to steric and electronic effects.
b. 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-methanol
- Structure : Chlorine at position 7; hydroxymethyl group at position 8.
- Formula: C₈H₈ClNO₃; MW: 201.61 g/mol.
- Properties : Increased polarity due to the hydroxyl group (pKa ~3.41), enhancing hydrogen-bonding capacity. Predicted boiling point: 279°C .
- Applications : Polar substituents may reduce membrane permeability but improve solubility.
c. 6-Bromo-2-methyloxazolo[4,5-b]pyridine
- Structure : Oxazole ring fused to pyridine; bromine at position 5.
- Similarity : 0.70 (compared to 0.82 for the parent compound).
Functional Group Modifications
a. 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic Acid
- Structure : Carboxylic acid group at position 8.
- Formula: C₈H₆BrNO₄; MW: 260.04 g/mol.
- Properties : Increased polarity (clogP likely <3) and acidity (pKa ~2-3). Suitable for salt formation or conjugation .
- Applications : Used in peptide coupling or as a ligand in metal-organic frameworks.
b. 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde
Methoxy-Substituted Derivatives
a. 7-Bromo-6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- Structure : Methoxy group at position 6.
- Formula: C₈H₈BrNO₃; MW: 246.07 g/mol.
- clogP ~3.6–5.0 (estimated from analogs) .
- Applications: Improved solubility compared to non-methoxy analogs.
b. 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Heterocyclic Core Modifications
a. 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
- Structure : Pyrrolo[2,3-b]pyridine core with bromine at position 5 and methyl at position 1.
- Synthesis : Prepared via NaH-mediated methylation (75% yield) .
- Properties: The pyrrolo ring introduces a basic nitrogen, altering electronic properties compared to dioxino analogs.
b. 4-Linked Benzo[d][1,3]dioxoles (Compounds 55, 56)
Biological Activity
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a heterocyclic compound with potential biological activities that have been the subject of various studies. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- Molecular Weight : 216.04 g/mol
- CAS Number : 95897-49-7
The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the context of anticancer properties. The following sections summarize key findings related to its biological activity.
Anticancer Activity
Studies have demonstrated that derivatives of pyridine and dioxin compounds can possess significant antiproliferative effects against cancer cell lines. For instance:
- Mechanism of Action : The antiproliferative activity is thought to be mediated through multiple pathways including apoptosis induction and cell cycle arrest. However, specific mechanisms for this compound remain less documented in literature.
Case Studies
Pharmacological Properties
The pharmacological profile of this compound suggests potential applications in medicinal chemistry. The compound's ability to interact with biological targets may lead to:
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains.
- Cytotoxic Effects : Evidence points toward cytotoxicity in certain cancer cell lines.
Data Summary Table
The following table summarizes key findings related to the biological activity of this compound and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
